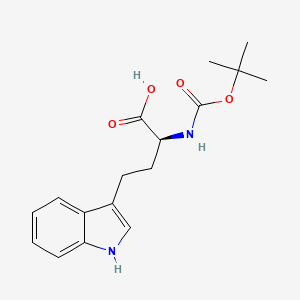
(3S)-3-amino-4-methoxy-butan-1-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-amino-4-methoxy-butan-1-ol;hydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of atoms in the molecule. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-4-methoxy-butan-1-ol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a butanol derivative.
Amination: Introduction of the amino group at the 3rd position using reagents like ammonia or amines under controlled conditions.
Methoxylation: Introduction of the methoxy group at the 4th position using methanol and a catalyst.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-amino-4-methoxy-butan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides or other nucleophiles.
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(3S)-3-amino-4-methoxy-butan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism by which (3S)-3-amino-4-methoxy-butan-1-ol;hydrochloride exerts its effects involves interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can participate in hydrophobic interactions, affecting the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-amino-4-methoxy-butan-1-ol: The free base form without the hydrochloride.
(3S)-3-amino-4-ethoxy-butan-1-ol: Similar structure with an ethoxy group instead of a methoxy group.
(3S)-3-amino-4-methoxy-pentan-1-ol: Similar structure with an additional carbon in the chain.
Uniqueness
(3S)-3-amino-4-methoxy-butan-1-ol;hydrochloride is unique due to its specific stereochemistry and the presence of both amino and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C5H14ClNO2 |
|---|---|
Peso molecular |
155.62 g/mol |
Nombre IUPAC |
3-amino-4-methoxybutan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO2.ClH/c1-8-4-5(6)2-3-7;/h5,7H,2-4,6H2,1H3;1H |
Clave InChI |
ZNQFIVAFAXYVCZ-UHFFFAOYSA-N |
SMILES canónico |
COCC(CCO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxylate](/img/structure/B13893361.png)
![5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-pyrazol-1-ylpyrimidine](/img/structure/B13893368.png)
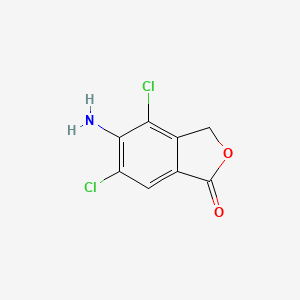
![Sodium;6-[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13893381.png)

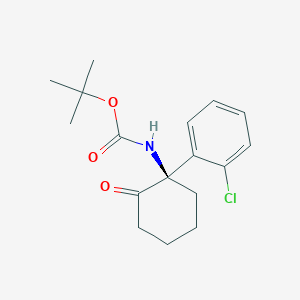
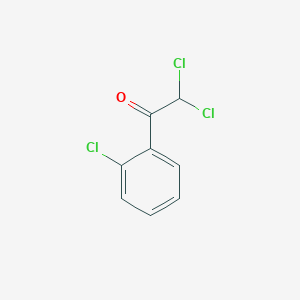

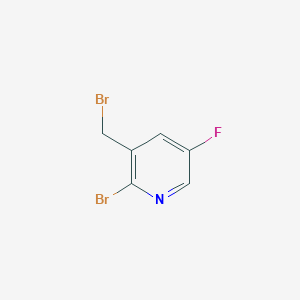

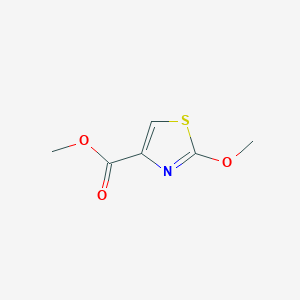
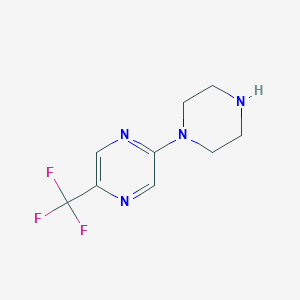
![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride](/img/structure/B13893430.png)
